molecular formula C11H13NO2 B13143732 (R)-2-Amino-3-(4-vinylphenyl)propanoic acid

(R)-2-Amino-3-(4-vinylphenyl)propanoic acid

Cat. No.: B13143732
M. Wt: 191.23 g/mol
InChI Key: FEXQXSKTRZQJLH-SNVBAGLBSA-N
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Description

(R)-2-Amino-3-(4-vinylphenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by an R-configuration at the chiral center and a 4-vinylphenyl substituent at the β-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.13 g/mol. The vinyl group (-CH=CH₂) at the para position of the phenyl ring introduces unique reactivity, making it a candidate for polymerization or further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-vinylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-vinylbenzaldehyde.

    Aldol Condensation: The 4-vinylbenzaldehyde undergoes an aldol condensation reaction with glycine to form the corresponding alpha, beta-unsaturated aldehyde.

    Reduction: The alpha, beta-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.

    Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of ®-2-Amino-3-(4-vinylphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The vinyl group can undergo oxidation to form the corresponding epoxide or diol.

    Reduction: The carboxylic acid group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide for oxidation of the vinyl group.

    Reduction: Sodium borohydride or lithium aluminum hydride for reduction of the carboxylic acid group.

    Substitution: Alkyl halides or acyl chlorides for substitution reactions involving the amino group.

Major Products:

    Epoxide or Diol: Formed from the oxidation of the vinyl group.

    Alcohol: Formed from the reduction of the carboxylic acid group.

    Derivatives: Various derivatives formed from substitution reactions involving the amino group.

Scientific Research Applications

®-2-Amino-3-(4-vinylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and as a ligand for receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-vinylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The vinyl group allows for potential interactions with enzymes and receptors, leading to various biological effects. The amino and carboxylic acid groups enable the compound to participate in hydrogen bonding and ionic interactions, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares (R)-2-amino-3-(4-vinylphenyl)propanoic acid with analogs featuring different aromatic substituents:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-vinylphenyl 191.13 Potential for polymerizable side chain
(R)-2-Amino-3-(4-bromophenyl)propanoic acid 4-bromophenyl 258.10 High optical purity ([α]D²⁵ = -2511); used in Ni(II) Schiff base complexes (79.3% yield)
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid 4-methoxyphenyl 195.22 Electron-donating group enhances solubility; >95% purity
D-Tyrosine 4-hydroxyphenyl 181.19 Hydrogen bonding capability; biological relevance in neurotransmitter synthesis
(R)-2-Amino-3-(4-fluoroethylphenyl)propanoic acid 4-fluoroethylphenyl 211.21 Fluorine enhances metabolic stability; LAT1-targeting applications

Key Observations:

  • Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) substituents modulate electronic density, influencing reactivity and solubility. The vinyl group offers π-bond reactivity for conjugation or cross-linking .
  • Optical Activity : Bromophenyl derivatives exhibit exceptionally high optical rotation ([α]D²⁵ = -2511), suggesting utility in asymmetric catalysis or chiral resolution .

Biological Activity

(R)-2-Amino-3-(4-vinylphenyl)propanoic acid, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been evaluated for its pharmacological properties, particularly in the context of antimicrobial and anti-inflammatory activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₁₅NO₂
  • Molecular Weight : 241.29 g/mol

The presence of a vinyl group on the phenyl ring is believed to enhance its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Level
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8Potent
Vancomycin-resistant Enterococcus faecalis0.5 - 2Potent
Escherichia coli64Moderate
Pseudomonas aeruginosa>64No activity
Candida auris8 - 64Moderate

The compound demonstrated potent activity against MRSA and vancomycin-resistant Enterococcus faecalis, making it a promising candidate for developing new antimicrobial agents targeting drug-resistant pathogens .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to act as a leukotriene B4 receptor antagonist, which may have implications in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

A study involving guinea pig models demonstrated that the compound inhibited LTB4-induced airway obstruction effectively. The effective doses were found to be:

  • ED50 (Oral) : 0.40 mg/kg
  • ED50 (Intravenous) : 0.014 mg/kg

These results suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes involved in inflammatory pathways and microbial resistance mechanisms. Its structural features allow for binding to leukotriene receptors, inhibiting their activity, which is crucial in mediating inflammatory responses.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2R)-2-amino-3-(4-ethenylphenyl)propanoic acid

InChI

InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m1/s1

InChI Key

FEXQXSKTRZQJLH-SNVBAGLBSA-N

Isomeric SMILES

C=CC1=CC=C(C=C1)C[C@H](C(=O)O)N

Canonical SMILES

C=CC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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